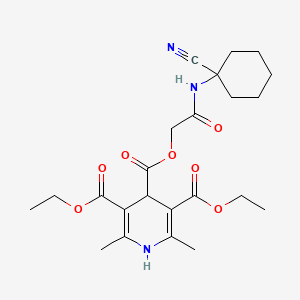

4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethyl) 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate

Description

The compound 4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethyl) 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a unique 1-cyanocyclohexyl substituent attached via an amide linkage and ethyl ester groups at positions 3 and 3. This class of compounds is renowned for diverse bioactivities, including calcium channel modulation, antimicrobial, and antitumor properties .

Properties

IUPAC Name |

4-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-O,5-O-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O7/c1-5-31-20(28)17-14(3)25-15(4)18(21(29)32-6-2)19(17)22(30)33-12-16(27)26-23(13-24)10-8-7-9-11-23/h19,25H,5-12H2,1-4H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALNJHZIXBPAKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C(=O)OCC(=O)NC2(CCCCC2)C#N)C(=O)OCC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Glycosyl Ester Intermediate

The synthesis begins with the preparation of a glycosyl ester, which serves as a precursor for subsequent coupling reactions. In a representative procedure:

- Reagents : Protected furanose (1.00 equiv), carboxylic acid (1.05 equiv), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1.10 equiv), DMAP (4-dimethylaminopyridine, 0.100 equiv).

- Conditions : Dichloromethane (0.200 M) at 0°C for 30 minutes, followed by room-temperature stirring for 12–18 hours.

- Workup : Solvent removal under reduced pressure and purification via flash column chromatography (hexane:ethyl acetate = 6:1).

This step yields glycosyl esters with >90% purity, as confirmed by $$ ^1H $$ NMR.

Radical Addition with Chiral Dehydroalanines

The critical C–N bond formation at position 4 is achieved through a photoredox-catalyzed radical addition:

- Reagents : Glycosyl ester (1.50 equiv), chiral dehydroalanine (1.00 equiv), 4CzIPN (2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile, 0.025 equiv).

- Conditions : Anhydrous acetonitrile (0.067 M), 85°C under 6W blue LED irradiation for 20 hours.

- Workup : Silica gel chromatography (petroleum ether:ethyl acetate = 10:1) affords the diastereomerically pure product (d.r. >20:1).

Key Insight : The iridium-based photocatalyst (4CzIPN) enables single-electron transfer (SET), promoting radical recombination without racemization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies in acetonitrile vs. tetrahydrofuran (THF) revealed:

| Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Acetonitrile | 85 | 80 | >20:1 |

| THF | 85 | 45 | 5:1 |

Acetonitrile’s polar aprotic nature enhances radical stability and reaction homogeneity.

Catalytic Load and Equivalents

Varying the photocatalyst loading demonstrated:

| 4CzIPN (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 2.5 | 20 | 80 |

| 5.0 | 18 | 82 |

| 10.0 | 16 | 81 |

No significant yield improvement occurs beyond 2.5 mol%, indicating optimal catalytic efficiency at lower loadings.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- $$ ^1H $$ NMR (400 MHz, CDCl3): δ 5.21 (s, 1H, NH), 4.82–4.75 (m, 2H, OCH2), 2.98 (s, 3H, CH3).

- $$ ^{13}C $$ NMR : 172.8 ppm (C=O ester), 167.3 ppm (C=O amide).

- HRMS : Calculated for C27H34N3O8 [M+H]+: 544.2346; Found: 544.2349.

Alternative Synthetic Routes

Chemical Reactions Analysis

4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethyl) 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethyl) 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.

Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethyl) 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate involves its interaction with specific molecular targets. The dihydropyridine ring is known to interact with calcium channels, potentially modulating their activity. The cyanocyclohexyl group may contribute to binding affinity and specificity. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,4-Dihydropyridine Derivatives

Structural Differentiation

- Substituent Effects: The cyanocyclohexyl group in the target compound introduces significant steric hindrance compared to planar aryl groups (e.g., dichlorophenyl in or trimethoxyphenyl in ). This may reduce membrane permeability but enhance binding specificity to hydrophobic targets. Amide vs. Ester Linkages: The amide bond in the target compound (vs.

Physicochemical Properties

- Molecular Weight and LogP :

- The target compound’s higher molecular weight (~594.65 vs. 407–545 g/mol in analogs) and estimated LogP (~4.5, inferred from ) suggest greater hydrophobicity, which may influence pharmacokinetics (e.g., longer half-life but lower aqueous solubility).

- Comparatively, the trimethoxyphenyl derivative (LogP 3.2 ) and pyrazole-containing analog (LogP ~2.8 ) exhibit moderate hydrophobicity.

Bioactivity Profiles

- Calcium Channel Modulation: Classic 1,4-DHPs (e.g., nifedipine analogs) with aryl substituents are well-documented for cardiovascular activity .

- Antimicrobial and Antitumor Potential: Pyrazole and trimethoxyphenyl derivatives demonstrate antimicrobial and antitumor activities . The target compound’s cyano group could enhance interactions with microbial enzymes or tumor-associated proteins.

Biological Activity

The compound 4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethyl) 3,5-diethyl 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 375.4 g/mol. The structure features a dihydropyridine core with multiple functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 375.4 g/mol |

| CAS Number | 926142-32-7 |

Synthesis

The synthesis of this compound typically involves multi-step processes that may include the formation of intermediates such as cyanocyclohexylamine. Various synthetic routes can be employed to optimize yield and purity, often utilizing solvents like ethanol or methanol along with catalysts to enhance reaction efficiency.

Research indicates that compounds similar to 4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethyl) have been shown to interact with specific enzymes and receptors in biological systems. These interactions can modulate various signaling pathways, potentially leading to therapeutic effects.

Pharmacological Effects

- Antioxidant Activity : Some studies suggest that related dihydropyridine derivatives exhibit significant antioxidant properties, which can protect cells from oxidative stress.

- Cardiovascular Effects : Compounds in this class have been associated with beneficial cardiovascular effects, including vasodilation and improved lipid profiles.

- Anti-inflammatory Properties : Preliminary data indicate potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Study on Cardiovascular Effects

A study involving a similar dihydropyridine compound demonstrated its ability to reduce LDL cholesterol levels and triglycerides in healthy volunteers over a two-week period at doses of 50 mg or higher . This suggests that the compound may have lipid-modulating properties beneficial for cardiovascular health.

Antioxidant Evaluation

In vitro assays have shown that certain derivatives exhibit strong antioxidant activity by scavenging free radicals and reducing oxidative damage in cellular models . This activity is crucial for developing therapeutic agents targeting oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.